N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
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Overview
Description
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine typically involves the reaction of a trifluoromethyl ketone with an amine. One common method is the reductive amination of 1,1,1-trifluoro-3-phenyl-2-propanone with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the trifluoromethyl group.
3-Phenyl-1-propylamine: Another related compound with a similar backbone but different substituents.
(3S)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine: A compound with a similar trifluoromethyl group but different overall structure.
Uniqueness
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .
Properties
CAS No. |
760145-54-8 |
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Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3 |
InChI Key |
PANUIFWXZBSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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